molecular formula C16H12BrClN2O2 B3662453 5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B3662453
M. Wt: 379.63 g/mol
InChI Key: NXXCJGXTLPWJJD-UHFFFAOYSA-N
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Description

The compound “5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups, including a bromo-methylphenoxy group, a chlorophenyl group, and an oxadiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For the related compound “2- (5-BroMo-2-Methylbenzyl)-5- (4-fluorophenyl)thiophene”, the melting point is 103 °C, the boiling point is 438.3±40.0 °C (Predicted), and the density is 1.388 .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For the related compound “2- (5-BroMo-2-Methylbenzyl)-5- (4-fluorophenyl)thiophene”, the safety symbols are GHS07, and the hazard statements are H319-H335-H315 .

Future Directions

The future directions of research on a compound depend on its potential applications. For example, “2- (5-BroMo-2-Methylbenzyl)-5- (4-fluorophenyl)thiophene” is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Properties

IUPAC Name

5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2/c1-10-8-11(17)6-7-14(10)21-9-15-19-16(20-22-15)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXCJGXTLPWJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
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5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 3
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5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
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5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 5
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5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
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5-[(4-bromo-2-methylphenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole

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